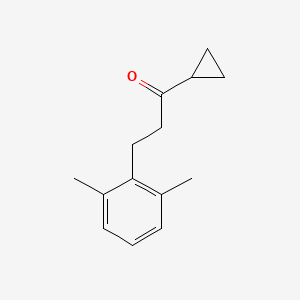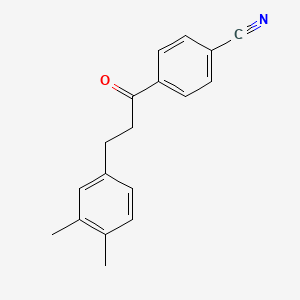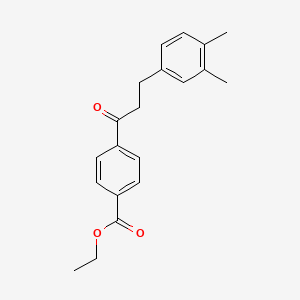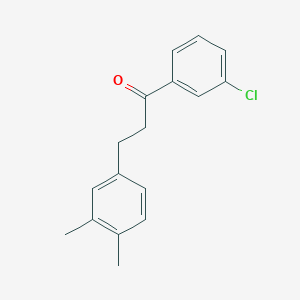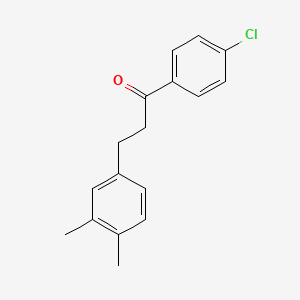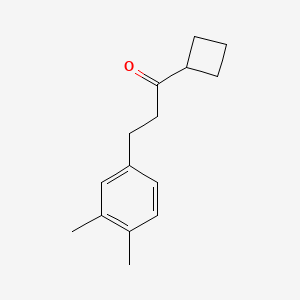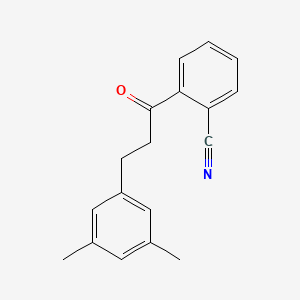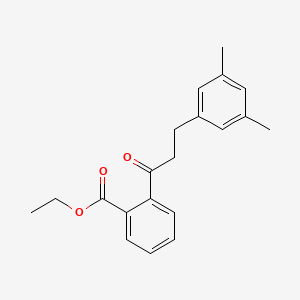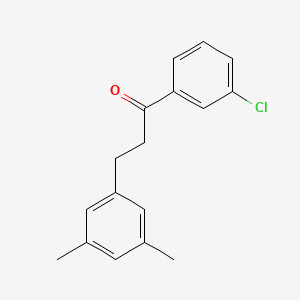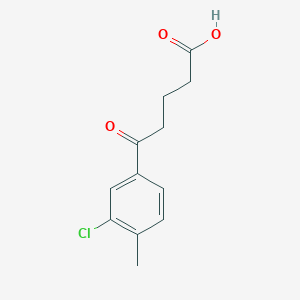
5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid, also known as CMOV, is an organic molecule used in the synthesis of various compounds and in scientific research. CMOV is a versatile molecule that has a wide range of applications in synthesis, research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Impurity Analysis in Chemical Synthesis
A study focused on the development and validation of a gas chromatography method with a flame ionization detector (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride, a compound related to the synthesis of pharmaceutical intermediates and specialty chemicals. This method is critical for monitoring the impurity profile and ensuring the quality of the final product, indicating the importance of precise analytical methods in chemical manufacturing and research (Tang et al., 2010).
Interorgan Signaling and Metabolic Regulation
Research into brown and beige adipose tissue has revealed these tissues as significant endocrine organs influencing systemic metabolism. Metabolomics studies have identified small molecule metabokines that play roles in inducing brown adipocyte-specific phenotypes and enhancing mitochondrial oxidative energy metabolism. This research suggests potential therapeutic targets for obesity and diabetes, highlighting the metabolic impact of specific chemical compounds (Whitehead et al., 2021).
Pro-inflammatory Mediator Antagonists
A study on the structure-activity relationship of β-oxidation resistant indole-based antagonists of 5-oxo-ETE, a pro-inflammatory mediator, indicates the potential for developing new anti-inflammatory drugs. This research demonstrates the importance of chemical modifications to enhance the activity and resistance to metabolic degradation of therapeutic compounds (Ye et al., 2017).
Synthesis of Key Intermediates for Pesticides
Another study describes an improved method for synthesizing a key intermediate of the pesticide Indoxacarb, showcasing the relevance of specific chemical synthesis techniques in developing more efficient and cost-effective production methods for agrochemicals (Jing, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPLPWXJUCLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



